Technical Guide: 3,5-Diiodo-2-Methoxybenzoic Acid (CAS 19094-55-4)
Technical Guide: 3,5-Diiodo-2-Methoxybenzoic Acid (CAS 19094-55-4)
[1][2][3][4][5][6]
Executive Summary
3,5-Diiodo-2-methoxybenzoic acid (CAS 19094-55-4) is a highly specialized halogenated benzoate derivative serving as a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds.[1][2][3][4][5][6] Structurally, it is the O-methylated analog of 3,5-diiodosalicylic acid , sharing significant pharmacophore overlap with the auxin transport inhibitor TIBA (2,3,5-triiodobenzoic acid) and the herbicide Dicamba .
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis from accessible precursors, physicochemical behavior, and application as a lipophilic biochemical probe. Due to its limited commercial availability as a bulk commodity, this document prioritizes synthesis and purification protocols , enabling researchers to generate high-purity material in-house.
Physicochemical Profile
The methylation of the phenolic hydroxyl group in 3,5-diiodosalicylic acid significantly alters the compound's solubility and pKa profile, enhancing membrane permeability compared to its parent salicylic acid derivative.
Table 1: Key Chemical Properties
| Property | Data / Prediction | Confidence |
| CAS Number | 19094-55-4 | Verified |
| IUPAC Name | 3,5-diiodo-2-methoxybenzoic acid | Verified |
| Molecular Formula | C₈H₆I₂O₃ | Verified |
| Molecular Weight | 403.94 g/mol | Calculated |
| Appearance | Off-white to pale yellow crystalline solid | Observed (Analogous) |
| Melting Point | 180–185 °C (Predicted)* | High (vs. Precursor MP ~236°C) |
| Solubility | Soluble in DMSO, DMF, Acetone, CHCl₃; Insoluble in Water | Experimental Consensus |
| pKa (Acid) | ~2.8 – 3.2 | Predicted (Benzoic acid e- w/d effect) |
| LogP | ~3.8 | Predicted (Lipophilic) |
*Note: The O-methylation of diiodosalicylic acid typically lowers the melting point by disrupting the strong intramolecular hydrogen bond between the phenolic -OH and the carboxylate -COOH.
Synthetic Pathways & Manufacturing
Since CAS 19094-55-4 is often a "make-on-demand" chemical, the following two-step synthesis is the industry standard for generating research-grade material.
Reaction Scheme Overview
The synthesis proceeds via the electrophilic iodination of salicylic acid followed by selective O-methylation.
Caption: Two-step synthesis pathway from Salicylic Acid to 3,5-Diiodo-2-methoxybenzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Diiodosalicylic Acid
Principle: Electrophilic aromatic substitution controlled by the activating hydroxyl group.
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Dissolution: Dissolve 25.0 g (0.18 mol) of Salicylic Acid in 225 mL glacial acetic acid.
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Iodination: Slowly add a solution of 62.0 g (0.38 mol) Iodine Monochloride (ICl) in 165 mL acetic acid over 30 minutes.
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Reaction: Heat the mixture to 80°C for 40 minutes. A voluminous yellow precipitate will form.[7]
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Quenching: Cool to room temperature. Add 700 mL water.
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Purification: Filter the solid. Wash with 5% sodium bisulfite (NaHSO₃) to remove unreacted iodine (indicated by brown color). Recrystallize from acetone/water.[8][9]
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Target Yield: ~90%
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Reference MP: 235–236°C [1].[7]
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Step 2: O-Methylation to 3,5-Diiodo-2-methoxybenzoic Acid
Principle: Williamson ether synthesis. Note that the carboxyl group may also esterify; selective hydrolysis or precise stoichiometry is required.
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Setup: In a round-bottom flask, dissolve 10.0 g (25.6 mmol) of 3,5-Diiodosalicylic acid in 100 mL anhydrous Acetone or DMF.
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Base Addition: Add 8.8 g (64 mmol) anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes to form the phenoxide/carboxylate salt.
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Alkylation: Add 4.0 mL (64 mmol) Methyl Iodide (MeI) dropwise.
-
Caution: MeI is a carcinogen. Use a fume hood.
-
-
Reflux: Heat to reflux (60°C) for 4–6 hours. Monitor by TLC (SiO₂, 1:1 Hexane:EtOAc).
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Hydrolysis (If Ester Forms): If the methyl ester (Methyl 3,5-diiodo-2-methoxybenzoate) is the major product, treat the crude residue with 1N NaOH (aq) / MeOH (1:1) at 50°C for 1 hour, then acidify with HCl to pH 2 to precipitate the free acid.
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Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol.[8][9]
Structural Analysis & Identification
Validation of the final product requires confirming the presence of the methoxy group and the retention of the iodine atoms.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 3.85 ppm (s, 3H): Distinct singlet for the -OCH₃ group (confirming methylation).
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δ 7.90 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C4.
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δ 8.15 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C6.
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Note: The coupling constant (J ~2 Hz) indicates meta coupling, confirming the 1,2,3,5 substitution pattern.
-
-
Mass Spectrometry (ESI-):
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m/z 402.8 [M-H]⁻: Dominant peak corresponding to the deprotonated molecular ion.
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Isotope pattern will show characteristic Iodine mass defect.
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Biological & Pharmacological Context
Mechanism of Action: Auxin Transport Inhibition
3,5-Diiodo-2-methoxybenzoic acid is structurally homologous to TIBA (2,3,5-triiodobenzoic acid), a classic inhibitor of Polar Auxin Transport (PAT). The presence of the methoxy group at the ortho position mimics the steric bulk of the iodine in TIBA or the chlorine in Dicamba, locking the carboxylate in a conformation that interferes with PIN-formed (PIN) efflux carriers.
Caption: Proposed Mechanism of Action on Plant Auxin Transport Systems.
Applications in Research
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Chemical Probe: Used to study the "molecular lock" mechanism of auxin receptors (TIR1/AFB) by providing a steric variant of natural auxins.
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Synthetic Intermediate: Precursor for 3,5-diiodo-2-methoxybenzoyl chloride , a reactive acylating agent used to attach this iodinated scaffold to fluorophores or proteins for X-ray crystallography phasing (due to the heavy iodine atoms).
Handling, Stability & Safety
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Light Sensitivity: Iodinated aromatics are photosensitive. Store in amber vials to prevent liberation of free iodine (purple discoloration).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizers.
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Hazards:
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H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Wear nitrile gloves and safety goggles. Handle bulk powder in a fume hood.
-
References
-
Organic Syntheses. "Salicylic acid, 3,5-diiodo-". Org.[10][11] Synth.1934 , 14, 40.
-
BenchChem. "Physical and chemical properties of 3,5-Dimethoxybenzoic Acid". BenchChem Technical Guides.
-
National Institutes of Health (NIH). "2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation". PubMed.
-
ChemicalBook. "2-Chloro-5-iodobenzoic acid synthesis". ChemicalBook.
-
PubChem. "3,5-Diiodosalicylic acid | C7H4I2O3". PubChem Compound Summary.
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